

solubility of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

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Compound of Interest

Compound Name: 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

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An In-Depth Technical Guide to the Solubility Profile of **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate**

Introduction

1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate (CAS No: 163229-48-9) is a heterocyclic compound featuring an indoline core functionalized with two distinct ester groups: a tert-butyl ester at the 1-position and a methyl ester at the 2-position.[1][2] With a molecular formula of $C_{15}H_{17}NO_4$ and a molecular weight of approximately 275.30 g/mol, this molecule serves as a valuable building block in organic synthesis, particularly in the construction of more complex pharmaceutical and bioactive molecules.[1][3]

The solubility of a compound is a critical physicochemical parameter that governs its behavior in virtually every stage of chemical research and development—from reaction kinetics and purification to formulation and bioavailability. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a fundamental prerequisite for efficient and successful experimentation.

This technical guide provides a comprehensive analysis of the solubility of **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate**. Moving beyond simple data points, this document elucidates the structural basis for its predicted solubility, outlines rigorous experimental protocols for its determination, and discusses the practical implications of these characteristics in a laboratory and development setting.

Section 1: Physicochemical Properties and Theoretical Solubility Prediction

The solubility of a molecule can often be predicted by examining its structural features in the context of the "like dissolves like" principle.^[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Key Physicochemical Descriptors

A summary of computed properties for **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate** provides a quantitative basis for solubility prediction.

| Property | Value | Source |
|-------------------------|---|-------------------------------------|
| Molecular Formula | C ₁₅ H ₁₇ NO ₄ | PubChem ^[1] |
| Molecular Weight | 275.30 g/mol | PubChem ^[1] |
| Physical State | Solid | Various Suppliers ^{[5][6]} |
| XLogP3 | 3.5 | PubChem ^[1] |
| Hydrogen Bond Donors | 0 | PubChem ^[1] |
| Hydrogen Bond Acceptors | 4 | PubChem ^[1] |

Structural Analysis and Rationale

The structure of **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate** is characterized by a balance of polar and nonpolar regions:

- Nonpolar Moieties:** The molecule possesses significant nonpolar character, dominated by the bulky tert-butyl group and the bicyclic indoline core. These hydrophobic regions limit the molecule's ability to interact favorably with highly polar solvents.
- Polar Moieties:** The two ester functional groups (-CO₂C(CH₃)₃ and -CO₂CH₃) introduce polarity. The oxygen atoms in these groups can act as hydrogen bond acceptors.^[1]

- **Lack of Hydrogen Bond Donors:** Critically, the molecule lacks any acidic protons, such as those found in hydroxyl (-OH) or primary/secondary amine (-NH) groups. It cannot act as a hydrogen bond donor.

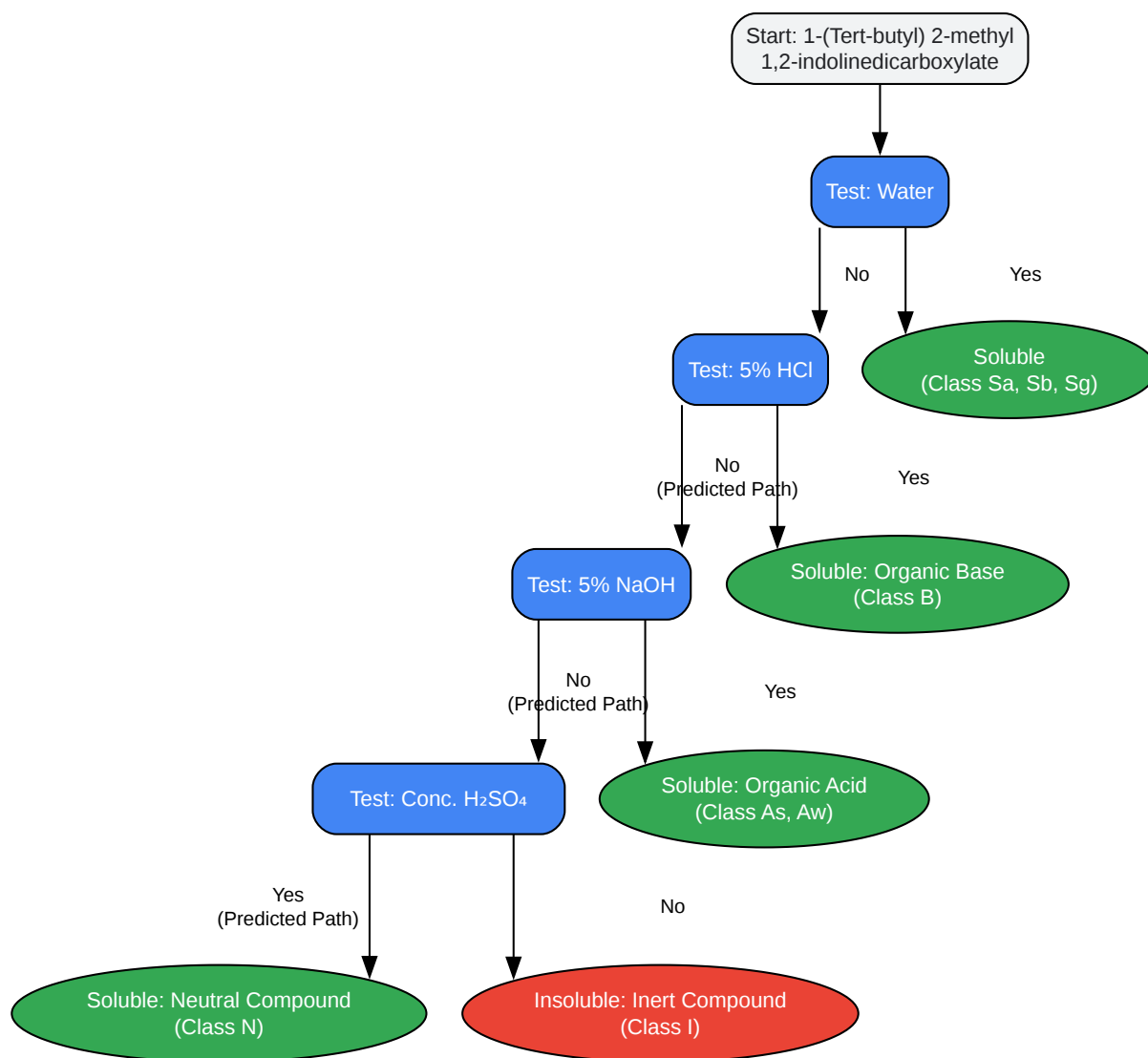
Causality behind the Prediction: The high XLogP3 value of 3.5 indicates a strong preference for a lipophilic (nonpolar) environment over a hydrophilic (polar) one.^[1] The molecule's inability to donate hydrogen bonds makes it energetically unfavorable to disrupt the strong hydrogen-bonding network of protic solvents like water. Therefore, it is predicted to be poorly soluble or insoluble in water but should exhibit significant solubility in a range of aprotic organic solvents that can engage in dipole-dipole interactions without requiring hydrogen donation.

Section 2: Experimental Workflow for Qualitative Solubility Classification

A systematic qualitative analysis is the first experimental step to classify a compound based on its solubility in a series of specific solvents. This process not only confirms theoretical predictions but also provides strong evidence for the presence or absence of acidic or basic functional groups.^{[7][8]}

Logical Workflow for Solubility Testing

The following diagram outlines the decision-making process for classifying an unknown organic compound. Based on the structure of **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate**, it is expected to follow the path of a neutral compound, leading to its classification in Class N.



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Caption: A workflow for the qualitative solubility classification of an organic compound.

Step-by-Step Protocol for Qualitative Analysis

This protocol is a self-validating system designed to systematically categorize the compound.

- Preparation: Label five small test tubes for the following solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, and Diethyl Ether.
- Sample Dispensing: Place approximately 25 mg of **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate** into each test tube.
- Water Solubility Test:
 - To the "Water" tube, add 0.75 mL of deionized water in three 0.25 mL portions.
 - After each addition, shake the tube vigorously for 30 seconds.[\[7\]](#)
 - Observation: Record whether the compound dissolves completely. Expected Result: Insoluble. If the compound were to dissolve, its effect on litmus paper would be checked to determine if it is acidic, basic, or neutral.[\[8\]](#)
- Acid/Base Solubility Tests (Perform if water-insoluble):
 - To the "5% HCl" tube, add 0.75 mL of the 5% HCl solution in portions, shaking vigorously. A positive result (dissolution) indicates an organic base (e.g., an amine).[\[8\]](#) Expected Result: Insoluble.
 - To the "5% NaOH" tube, add 0.75 mL of the 5% NaOH solution. A positive result indicates an acidic functional group.[\[9\]](#) Expected Result: Insoluble.
 - To the "5% NaHCO₃" tube, add 0.75 mL of the 5% NaHCO₃ solution. Dissolution here indicates a strong organic acid, such as a carboxylic acid.[\[7\]](#) Expected Result: Insoluble.
- Rationale for Acid/Base Tests: These tests work by converting an insoluble organic acid or base into its corresponding salt, which is typically water-soluble. Since the target molecule lacks functional groups that can be protonated or deprotonated under these conditions, it is not expected to dissolve.

Section 3: Protocol for Quantitative Solubility Determination

For applications in drug development and process chemistry, qualitative data is insufficient. A quantitative measurement, typically expressed in mg/mL or mol/L, is required. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.^[9]^[10]

Experimental Protocol: Shake-Flask Method

- **System Preparation:** For each solvent to be tested, add an excess amount of **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate** to a sealed, airtight container (e.g., a 4 mL glass vial). "Excess" means that a visible amount of undissolved solid remains.
- **Equilibration:** Place the vials in an agitator or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.^[9] The extended time is crucial as the rate of dissolution slows significantly as the solution approaches saturation.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature until the excess solid has fully settled, leaving a clear supernatant.
- **Sample Extraction:** Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette.
- **Filtration:** Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
- **Analysis:** Quantify the concentration of the solute in the filtered sample using a validated analytical method, such as:
 - **Gravimetric Analysis:** Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.
 - **Chromatographic Analysis (HPLC):** Dilute the filtrate with a suitable mobile phase and determine the concentration by comparing its peak area to a standard curve.

- Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined using Beer's Law after generating a calibration curve.

Data Presentation for Quantitative Results

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
|-----------------------|------------------|--------------------|-------------------|
| Dichloromethane | 25 | Experimental Value | HPLC |
| Ethyl Acetate | 25 | Experimental Value | HPLC |
| Acetone | 25 | Experimental Value | Gravimetric |
| Tetrahydrofuran (THF) | 25 | Experimental Value | HPLC |
| Methanol | 25 | Experimental Value | Gravimetric |
| Hexane | 25 | Experimental Value | Gravimetric |
| Water | 25 | Experimental Value | HPLC |

Section 4: Summary of Expected Solubility Profile

Based on the structural analysis and established chemical principles, the following solubility profile is anticipated for **1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate**.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |
|------------------|--|------------------------|---|
| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The molecule's polarity from the ester groups may limit solubility in purely nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to High | These solvents effectively solvate the molecule via dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bond network. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Poor | The compound's large hydrophobic structure and inability to donate hydrogen bonds prevent it from dissolving in strongly H-bonded solvents. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks a basic nitrogen or other functional group that can be protonated to form a soluble salt. ^[7] ^[8] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule does not possess any acidic protons (e.g., from a phenol or carboxylic acid) to form a soluble salt. ^[7] ^[9] |

Conclusion

1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is a neutral organic compound with significant nonpolar character. Its solubility profile is dominated by its large hydrophobic framework and its inability to act as a hydrogen bond donor. It is predicted to be insoluble in aqueous solutions, regardless of pH, but readily soluble in a range of common polar aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone. This profile is fundamental to its practical application, dictating the choice of solvents for chemical synthesis, purification via extraction or crystallization, and formulation for biological screening. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these essential properties.

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